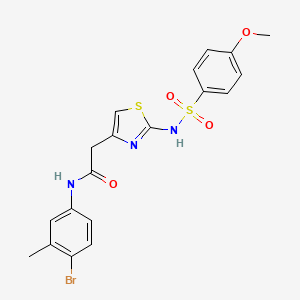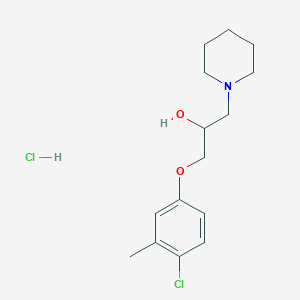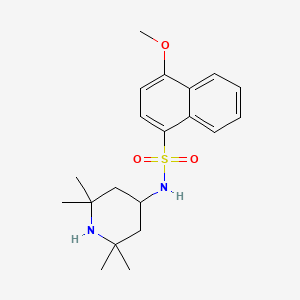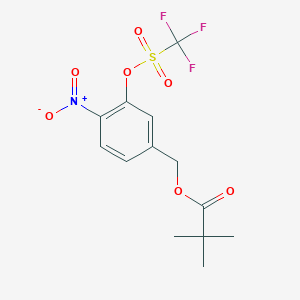![molecular formula C13H15N3O3 B2610888 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-29-0](/img/structure/B2610888.png)
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C13H15N3O3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 2-nitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution: Sodium hydride or potassium carbonate can be used as bases in substitution reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various substituted pyrazoles.
Reduction: Formation of amino derivatives.
科学的研究の応用
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.
4-[(2-nitrophenoxy)methyl]-1H-pyrazole: Lacks the ethyl and methyl groups, which may affect its reactivity and applications.
Uniqueness
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring and the nitrophenoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-15-8-11(10(2)14-15)9-19-13-7-5-4-6-12(13)16(17)18/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWTQAYFWZQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-difluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2610805.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)

![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)

![2-methoxy-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2610818.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2610823.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)

